2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is an organic compound that has garnered attention in scientific research due to its unique structure and potential applications across various fields. This compound contains both pyridine and pyrazole rings, making it a multifaceted molecule with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves a multi-step process:
Formation of Pyridine Derivative: : The starting material, often a pyridine derivative, undergoes nitration and subsequent reduction to form the 4,6-dimethyl-3-nitropyridine-2-one.
Introduction of Cyano Group: : The nitro group is then substituted with a cyano group through nucleophilic substitution reactions.
Formation of Pyrazole Ring: : Separately, the pyrazole ring is prepared, typically from hydrazine and an appropriate β-keto ester.
Final Coupling Reaction: : The two fragments are then coupled through an acetamide linkage using peptide coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Large-scale synthesis might leverage continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : The compound can be reduced, primarily at the cyano group, to produce primary amines under reducing conditions such as hydrogenation.
Substitution: : The presence of reactive sites on both pyridine and pyrazole rings allows for substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used under acidic or neutral conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) under an inert atmosphere.
Substitution: : Conditions vary depending on the desired substituents but often involve the use of bases, acids, or other catalysts to facilitate the reaction.
Major Products
Major products from these reactions include oxidized derivatives (aldehydes, acids), reduced amines, and various substituted analogs depending on the reagents used.
Scientific Research Applications
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide has found applications in several areas:
Chemistry: : As a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: : Its potential as a bioactive molecule, influencing pathways related to its structural motifs.
Medicine: : Exploration as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: : Use in materials science for developing novel polymers or coatings due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is largely dependent on its structural components:
Pyridine Ring: : Known to interact with a variety of enzymes and receptors, possibly inhibiting or modifying their activity.
Pyrazole Ring: : Often involved in modulating biological pathways, particularly those related to inflammation and oxidative stress.
Comparison with Similar Compounds
Comparison with Other Compounds
This compound can be compared with other molecules containing pyridine and pyrazole rings. What sets it apart is the specific substitution pattern and the presence of both cyano and acetamide groups, which confer unique reactivity and potential biological activity.
List of Similar Compounds
2-(4,6-Dimethyl-2-oxopyridin-1(2H)-yl)acetamide: : Lacks the cyano group and pyrazole ring, affecting its reactivity and biological properties.
3-cyano-4,6-dimethyl-2-oxo-N-phenylpyridine-1(2H)-carboxamide: : Contains a phenyl group instead of a pyrazole ring, influencing its interaction with biological targets.
1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-methyl-1H-pyrazole-5-carboxamide: : Similar in structure but with variations in functional groups that alter its overall chemical behavior.
Remember that this compound and its applications are subject to ongoing research, and new findings may emerge as scientific understanding progresses.
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-4-10(3)19(14(21)11(8)6-15)7-13(20)16-12-5-9(2)17-18-12/h4-5H,7H2,1-3H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZVTMGZMBFDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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